H-D-PHG-OH
Overview
Description
H-D-PHG-OH, also known as D-4-hydroxyphenylglycine, is an amino acid derivative with the molecular formula C8H9NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals, particularly antibiotics like amoxicillin and vancomycin .
Mechanism of Action
Target of Action
D-Phenylglycine, also known as D-2-Phenylglycine, D-(-)-alpha-Phenylglycine, or H-D-PHG-OH, primarily targets the enzyme D-Phenylglycine aminotransferase (D-PhgAT). This enzyme is isolated from Pseudomonas stutzeri ST-201 . It plays a crucial role in the reversible stereo-inverting transamination process .
Mode of Action
D-Phenylglycine interacts with its target, D-PhgAT, to catalyze a reversible transamination process. This process involves the conversion of L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . The interaction is facilitated by key residues within the enzyme, such as Arg34 and Arg407, which are involved in substrate recognition .
Biochemical Pathways
The biochemical pathway affected by D-Phenylglycine involves the conversion of L-glutamic acid to benzoylformate. This process is part of the larger L-phenylalanine pathway, which is crucial for the synthesis of many pharmaceuticals . The downstream effects include the production of α-ketoglutarate and D-phenylglycine .
Pharmacokinetics
It’s known that d-phenylglycine can improve the oral absorption of drugs like l-dopa, suggesting that it may have a significant impact on drug bioavailability .
Result of Action
The result of D-Phenylglycine’s action is the production of α-ketoglutarate and D-phenylglycine . This process is potentially useful in the synthesis of D-phenylglycine and D-4-hydroxyphenylglycine using L-glutamate as a low-cost amino donor substrate in one single step .
Action Environment
The action of D-Phenylglycine is influenced by various environmental factors. For instance, the expression of D-PhgAT in Pichia pastoris can be enhanced by co-expressing E. coli chaperonins GroEL-GroES . This suggests that the cellular environment and the presence of certain proteins can significantly influence the action, efficacy, and stability of D-Phenylglycine .
Biochemical Analysis
Biochemical Properties
D-Phenylglycine participates in biochemical reactions through the action of the enzyme D-Phenylglycine aminotransferase (D-PhgAT), which is isolated from Pseudomonas stutzeri ST-201 . This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-Phenylglycine . This interaction highlights the critical role of D-Phenylglycine in the biochemical reactions involving these biomolecules .
Cellular Effects
In cellular processes, D-Phenylglycine has been shown to influence the production of active recombinant protein in Escherichia coli . It has been observed that the co-expression of molecular chaperones with enzymes can increase the yields of active enzymes, including D-Phenylglycine aminotransferase .
Molecular Mechanism
The molecular mechanism of D-Phenylglycine involves its interaction with the enzyme D-Phenylglycine aminotransferase. This enzyme, through a stereo-inverting mechanism, catalyzes the reversible transamination from L-glutamic acid to benzoylformate, producing α-ketoglutarate and D-Phenylglycine . This process involves key residues that control the stereo-inverting behavior of D-Phenylglycine aminotransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Phenylglycine has been used to improve the oral absorption of L-dopa, a drug used for Parkinson’s disease management . The use of D-Phenylglycine resulted in a sustained release of dopamine in the brain striatum, indicating that D-Phenylglycine might be a prodrug of dopamine .
Metabolic Pathways
D-Phenylglycine is produced from glucose through metabolic engineering involving the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) . These enzymes catalyze the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phenylglycine .
Transport and Distribution
D-Phenylglycine has been shown to facilitate the transport of L-dopa through the intestinal peptide transporter I (PepT1), improving its absorption . This suggests that D-Phenylglycine may interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-PHG-OH typically involves the use of D-phenylglycine aminotransferase (D-PhgAT), an enzyme that catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This biocatalytic method is preferred over traditional chemical synthesis due to its environmental friendliness and efficiency.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using D-phenylglycine aminotransferase. This enzyme is isolated from microorganisms such as Pseudomonas stutzeri and is used in large-scale fermenters to produce the compound in high yields . The process involves optimizing conditions such as pH, temperature, and substrate concentration to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
H-D-PHG-OH undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler phenylglycine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .
Scientific Research Applications
H-D-PHG-OH has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a key intermediate in the production of antibiotics like amoxicillin and vancomycin.
Comparison with Similar Compounds
Similar Compounds
D-phenylglycine: Similar in structure but lacks the hydroxyl group.
L-phenylglycine: The L-enantiomer of phenylglycine, differing in chirality.
4-hydroxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
H-D-PHG-OH is unique due to its hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other molecules, making it a valuable compound in pharmaceutical synthesis and research .
Properties
IUPAC Name |
(2R)-2-amino-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889362 | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-74-1 | |
Record name | (-)-Phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylglycine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-α-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLGLYCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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